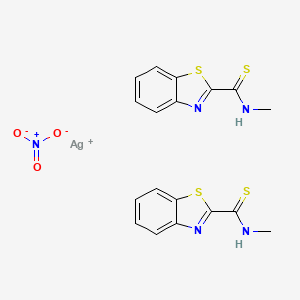
silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate is a complex chemical compound that combines the properties of silver nitrate and N-methyl-1,3-benzothiazole-2-carbothioamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate typically involves the reaction of silver nitrate with N-methyl-1,3-benzothiazole-2-carbothioamide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
AgNO3+N-methyl-1,3-benzothiazole-2-carbothioamide→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced silver species.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce metallic silver or other reduced species.
Scientific Research Applications
Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its use in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate involves its interaction with biological molecules and cellular components. The compound can bind to proteins and nucleic acids, disrupting their normal function and leading to antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Silver nitrate: A widely used antimicrobial agent with similar properties.
N-methyl-1,3-benzothiazole-2-carbothioamide: A compound with potential antimicrobial and chemical reactivity.
Uniqueness
Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate is unique due to its combination of silver and benzothiazole moieties, which confer both antimicrobial properties and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61489-18-7 |
|---|---|
Molecular Formula |
C18H16AgN5O3S4 |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate |
InChI |
InChI=1S/2C9H8N2S2.Ag.NO3/c2*1-10-8(12)9-11-6-4-2-3-5-7(6)13-9;;2-1(3)4/h2*2-5H,1H3,(H,10,12);;/q;;+1;-1 |
InChI Key |
KZDJHWGNHLPUOS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=NC2=CC=CC=C2S1.CNC(=S)C1=NC2=CC=CC=C2S1.[N+](=O)([O-])[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















